ACID YELLOW 65
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Overview
Description
ACID YELLOW 65 is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is often utilized in dye chemistry due to its azo group, which is responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACID YELLOW 65 typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an electron-donating group, resulting in the formation of the azo compound.
Sulfonation: The azo compound undergoes sulfonation, where a sulfonic acid group is introduced, enhancing the compound’s solubility in water.
Neutralization: Finally, the sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ACID YELLOW 65 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Various nitro and sulfonyl derivatives.
Reduction: Corresponding aromatic amines.
Substitution: A wide range of substituted aromatic compounds.
Scientific Research Applications
ACID YELLOW 65 has numerous applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulfonate group enhances the compound’s solubility, allowing it to be used in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
ACID YELLOW 65: shares similarities with other azo dyes such as Methyl Orange and Congo Red.
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. Its sulfonate group enhances water solubility, making it particularly useful in aqueous environments.
Properties
CAS No. |
6408-90-8 |
---|---|
Molecular Formula |
C25H19N4NaO8S2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H20N4O8S2.Na/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
JJOZGUHSYVEZEB-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |
6408-90-8 | |
Origin of Product |
United States |
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